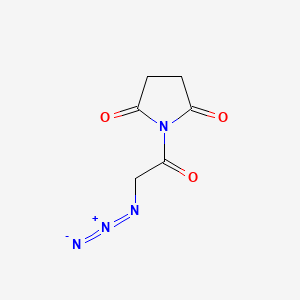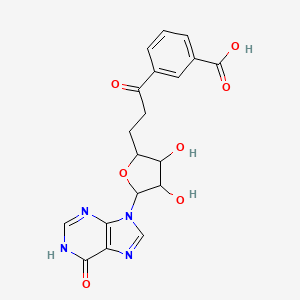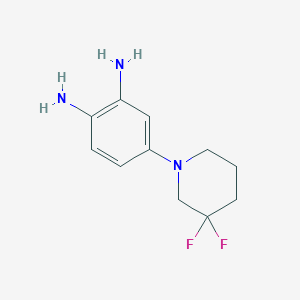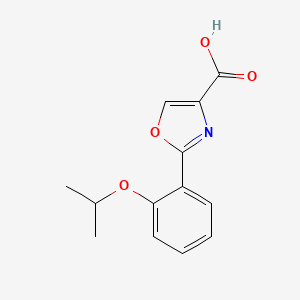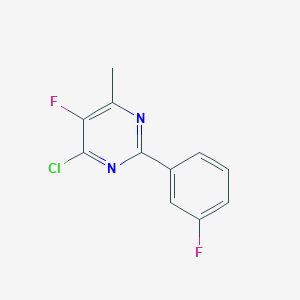
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound It is characterized by the presence of a pyrimidine ring substituted with chlorine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 2,4-dichloro-5-fluoropyrimidine, and methyl iodide.
Nucleophilic Substitution: The 3-fluoroaniline undergoes nucleophilic substitution with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate.
Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and methyl iodide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoro-2-(3-chlorophenyl)-6-methylpyrimidine
- 4-Chloro-5-fluoro-2-(3-bromophenyl)-6-methylpyrimidine
- 4-Chloro-5-fluoro-2-(3-methylphenyl)-6-methylpyrimidine
Uniqueness
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of multiple fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in drug design and materials science.
Properties
Molecular Formula |
C11H7ClF2N2 |
|---|---|
Molecular Weight |
240.63 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H7ClF2N2/c1-6-9(14)10(12)16-11(15-6)7-3-2-4-8(13)5-7/h2-5H,1H3 |
InChI Key |
CLUOROOVISFZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC(=CC=C2)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


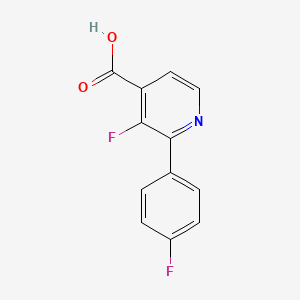
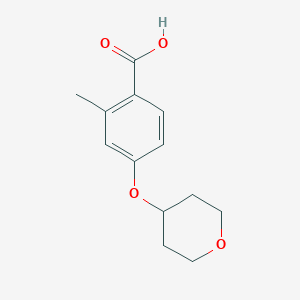
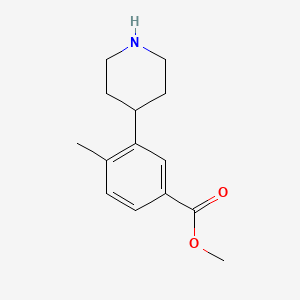
![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)



